Methyl 2-amino-4-(methylthio)butanoate hydrochloride Methyl 2-amino-4-(methylthio)butanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 16118-36-8
VCID: VC21540499
InChI: InChI=1S/C6H13NO2S.ClH/c1-9-6(8)5(7)3-4-10-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1
SMILES: COC(=O)C(CCSC)[NH3+].[Cl-]
Molecular Formula: C6H14ClNO2S
Molecular Weight: 199.7 g/mol

Methyl 2-amino-4-(methylthio)butanoate hydrochloride

CAS No.: 16118-36-8

Cat. No.: VC21540499

Molecular Formula: C6H14ClNO2S

Molecular Weight: 199.7 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-4-(methylthio)butanoate hydrochloride - 16118-36-8

CAS No. 16118-36-8
Molecular Formula C6H14ClNO2S
Molecular Weight 199.7 g/mol
IUPAC Name [(2S)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]azanium;chloride
Standard InChI InChI=1S/C6H13NO2S.ClH/c1-9-6(8)5(7)3-4-10-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1
Standard InChI Key MEVUPUNLVKELNV-UHFFFAOYSA-N
Isomeric SMILES COC(=O)[C@H](CCSC)[NH3+].[Cl-]
SMILES COC(=O)C(CCSC)[NH3+].[Cl-]
Canonical SMILES COC(=O)C(CCSC)[NH3+].[Cl-]

Chemical Identification and Nomenclature

Methyl 2-amino-4-(methylthio)butanoate hydrochloride is identified by the CAS Registry Number 16118-36-8, providing a unique identifier in chemical databases worldwide. This compound is recognized under several synonyms in scientific literature and commercial contexts, contributing to its versatile identification across research domains and industries. The most common alternative names include H-DL-Met-OMe HCl, H-Met-OMe HCl, Methyl DL-methionate HCl, and Methyl methioninate hydrochloride . The variety of nomenclature reflects its widespread use in different scientific disciplines and highlights its importance as a chemical entity of interest across multiple research fields. The European Community (EC) Number assignment of 240-285-0 further standardizes its classification in regulatory frameworks, particularly within European chemical registries .

Structural Information

The molecular structure of Methyl 2-amino-4-(methylthio)butanoate hydrochloride features a central carbon backbone with functional groups characteristic of amino acid esters. This compound is fundamentally a methyl ester of methionine hydrochloride, with the structural formula C₆H₁₄ClNO₂S . The molecular weight is precisely calculated at 199.70 g/mol, making it a relatively small molecular entity compared to many biological macromolecules . The compound's structural characteristics can be systematically described using standardized chemical identifiers, including:

  • IUPAC Name: methyl 2-amino-4-methylsulfanylbutanoate;hydrochloride

  • InChI: InChI=1S/C6H13NO2S.ClH/c1-9-6(8)5(7)3-4-10-2;/h5H,3-4,7H2,1-2H3;1H

  • InChIKey: MEVUPUNLVKELNV-UHFFFAOYSA-N

  • SMILES Notation: COC(=O)C(CCSC)N.Cl

These standardized identifiers enable precise computational representation of the molecule's structure, facilitating its retrieval in chemical databases and computational chemistry applications.

Physical and Chemical Properties

Physical Characteristics

Methyl 2-amino-4-(methylthio)butanoate hydrochloride typically presents as a white to off-white crystalline powder with physicochemical properties that enhance its utility in laboratory and industrial applications . The compound exhibits significant solubility in water, a characteristic enhanced by the hydrochloride salt formation, which distinguishes it from the free amino acid form . This water solubility makes it particularly valuable in biological research applications where aqueous conditions predominate. The compound demonstrates a boiling point range of approximately 110-117°C under standard pressure conditions, providing important information for purification and handling procedures . Its vapor pressure has been calculated at 0.0388 mmHg at 25°C, with a projected boiling point of 277.6°C under standard atmospheric conditions .

Chemical Reactivity

The chemical reactivity of Methyl 2-amino-4-(methylthio)butanoate hydrochloride is primarily determined by its functional groups, particularly the amino group, the ester linkage, and the methylthio moiety. The compound is generally considered stable under normal laboratory conditions, though it should be stored appropriately to prevent degradation. Under appropriate reaction conditions, the compound can participate in various chemical transformations, including:

  • Peptide bond formation reactions (via the amino group)

  • Ester hydrolysis or transesterification

  • Nucleophilic substitution reactions at the sulfur center

  • Acid-base chemistry typical of amino compounds

These reactive capabilities make the compound particularly valuable as a building block in organic synthesis and pharmaceutical development processes.

Synthesis and Production Methods

The synthesis of Methyl 2-amino-4-(methylthio)butanoate hydrochloride typically follows established methodologies in amino acid chemistry. One noteworthy synthetic pathway involves the esterification of methionine followed by treatment with hydrogen chloride to form the hydrochloride salt. Alternative approaches may utilize free radical addition reactions, as evidenced by related research on similar compounds. For example, methyl 2-hydroxy-4-(methylthio)butanoate has been prepared by the free radical addition of methyl mercaptan to methyl 2-hydroxy-3-butenoate . This suggests potentially similar mechanistic approaches for the synthesis of Methyl 2-amino-4-(methylthio)butanoate hydrochloride, with appropriate modifications to accommodate the amino functionality.

The compound's production at commercial scale requires stringent quality control to ensure high purity, with typical commercial specifications requiring ≥97% purity for research-grade material . Industrial production methods may employ optimized reaction conditions and purification techniques to enhance yield and purity while minimizing production costs.

Applications in Research and Industry

Pharmaceutical Applications

Methyl 2-amino-4-(methylthio)butanoate hydrochloride serves as a crucial intermediate in pharmaceutical synthesis, with particular significance in the development of drugs targeting metabolic and neurological disorders . The compound's structural features make it especially valuable as a precursor in the production of compounds that mimic natural amino acids, which are essential building blocks for peptide-based therapeutics . Its role in pharmaceutical development extends to various therapeutic areas, with research applications documented across multiple disease categories.

The compound's utility in pharmaceutical research is particularly notable in the context of structure-activity relationship studies, where specific modifications to the core structure can be systematically explored to optimize biological activity and pharmacokinetic properties. Its well-defined chemical structure and reactivity profile make it an ideal starting point for medicinal chemistry explorations.

Enzyme Inhibition Studies

One of the most significant research applications of Methyl 2-amino-4-(methylthio)butanoate hydrochloride involves enzyme inhibition studies, particularly those focused on enzymes that interact with sulfur-containing amino acids . These studies are crucial for understanding fundamental biochemical processes and for developing potential therapeutic interventions targeting specific enzymatic pathways. The compound's structural similarity to natural methionine makes it particularly valuable for investigating methionine-dependent enzymes and metabolic pathways.

Agricultural Chemistry Applications

In the agricultural sector, Methyl 2-amino-4-(methylthio)butanoate hydrochloride and related compounds have found applications in the formulation of plant growth regulators and pesticides . The sulfur moiety in the compound's structure appears to enhance efficacy in certain agricultural applications, potentially through mechanisms that leverage the unique biochemical properties of organosulfur compounds in plant systems. These agricultural applications represent an important area of ongoing research and development, with potential implications for crop productivity and protection strategies.

Analytical Characterization Methods

Spectroscopic Identification

Analytical characterization of Methyl 2-amino-4-(methylthio)butanoate hydrochloride typically employs a combination of spectroscopic techniques to confirm identity and assess purity. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information through characteristic chemical shifts associated with the compound's functional groups. Mass spectrometry offers precise molecular weight confirmation and fragmentation patterns that serve as fingerprints for identification. Infrared spectroscopy reveals characteristic absorption bands associated with key functional groups, including the ester carbonyl, amino group, and C-S bonds.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) represent essential analytical tools for purity assessment and quantification of Methyl 2-amino-4-(methylthio)butanoate hydrochloride. These techniques enable separation from potential impurities and provide quantitative data on composition. Typical analytical protocols may employ reverse-phase HPLC with UV detection, utilizing appropriate mobile phase compositions to achieve optimal separation and detection sensitivity.

Related Compounds and Derivatives

Structural Analogs

Several structural analogs of Methyl 2-amino-4-(methylthio)butanoate hydrochloride have been documented in the chemical literature, including:

  • Methyl L-methionate hydrochloride (CAS: 43189-32-8) - the L-isomer specifically

  • (S)-Methyl 2-(benzylamino)-4-(methylthio)butanoate hydrochloride (CAS: 402929-60-6) - a benzylated derivative

  • (S)-Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride - a related amino acid derivative with a different side chain

These structurally related compounds often share similar applications in research and synthetic chemistry, with modifications that confer specific properties or reactivities for specialized applications.

Comparative Data Table

The following table presents a comparative analysis of Methyl 2-amino-4-(methylthio)butanoate hydrochloride and selected structural analogs:

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
Methyl 2-amino-4-(methylthio)butanoate hydrochloride16118-36-8C₆H₁₄ClNO₂S199.70Reference compound
Methyl L-methionate hydrochloride43189-32-8C₆H₁₃NO₂S163.24L-isomer specifically
(S)-Methyl 2-(benzylamino)-4-(methylthio)butanoate hydrochloride402929-60-6C₁₃H₂₀ClNO₂S289.82Contains benzyl group on nitrogen
(S)-Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride3350-15-0C₁₀H₂₀N₂O₄·HCl268.74Different side chain with Boc protection

This comparative analysis highlights the structural diversity within this family of compounds, with variations that can significantly impact chemical reactivity, biological activity, and application profiles.

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